molecular formula C12H16ClN B2715386 N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride CAS No. 2580214-72-6

N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

Cat. No.: B2715386
CAS No.: 2580214-72-6
M. Wt: 209.72
InChI Key: ZMMUVZVVHHPAII-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound with the CAS Number: 2580214-72-6 . It has a molecular weight of 209.72 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine hydrochloride is 1S/C12H15N.ClH/c1-2-4-10-8-12 (7-9 (10)3-1)13-11-5-6-11;/h1-4,11-13H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

  • Synthesis Techniques :

  • Applications in Biologically Active Compounds :

    • Feng, Hao, Liu, & Buchwald (2019) explored the diastereo- and enantioselective synthesis of various types of polysubstituted aminocyclobutanes and aminocyclopropanes, highlighting their importance in biologically active compounds (Feng, Hao, Liu, & Buchwald, 2019).
  • Cyclopropylation Reactions :

    • Bénard, Neuville, & Zhu (2010) reported the copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid, demonstrating the formation of N-cyclopropyl derivatives (Bénard, Neuville, & Zhu, 2010).
  • Cyclopropane in Medicinal Chemistry :

    • Gagnon et al. (2007) discussed the direct N-cyclopropylation of cyclic amides and azoles, highlighting the relevance of cyclopropanes in medicinal chemistry due to their unique spatial and electronic features and high metabolic stability (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).
  • Mechanistic Insights in Synthesis :

    • Wipf, Kendall, & Stephenson (2003) described a methodology for allylic amine and C-cyclopropylalkylamine syntheses, offering insights into the transition states and mechanisms involved in cyclopropanation reactions (Wipf, Kendall, & Stephenson, 2003).
  • Enantioselective Gelation :

    • Maeda, Mochizuki, Osato, & Yashima (2011) synthesized novel poly(phenylacetylene)s bearing a β-cyclodextrin residue, demonstrating unique enantioselective gelation in response to the chirality of a chiral amine (Maeda, Mochizuki, Osato, & Yashima, 2011).
  • Cyclopropanation and C-H Insertion Reactions :

    • Archambeau, Miege, Meyer, & Cossy (2015) discussed the activation of unsaturated carbon-carbon bonds by transition metal catalysts, specifically focusing on cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes (Archambeau, Miege, Meyer, & Cossy, 2015).

Safety and Hazards

The safety information for N-Cyclopropyl-2,3-dihydro-1H-inden-2-amine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-10-8-12(7-9(10)3-1)13-11-5-6-11;/h1-4,11-13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMUVZVVHHPAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CC3=CC=CC=C3C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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